molecular formula C8H15NO B6151549 octahydro-1H-pyrano[3,4-c]pyridine, Mixture of diastereomers CAS No. 933704-88-2

octahydro-1H-pyrano[3,4-c]pyridine, Mixture of diastereomers

Cat. No.: B6151549
CAS No.: 933704-88-2
M. Wt: 141.21 g/mol
InChI Key: DBFHQBCFAXNQJW-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrano[3,4-c]pyridine: is a chemical compound that exists as a mixture of diastereomers. This compound is characterized by its unique structure, which includes a pyrano[3,4-c]pyridine ring system with additional hydrogenation, resulting in an octahydro derivative

Synthetic Routes and Reaction Conditions:

  • Sequential Oxonium–Olefin–Alkyne Cyclization: One common synthetic route involves the cyclization of aldehydes with (E)-5-(3-phenylprop-2-ynylamino)pent-3-en-1-ol in the presence of BF3·OEt2 at room temperature. This method yields a series of octahydro-1H-pyrano[3,4-c]pyridin-5-yl)methanone derivatives.

  • Diastereoselective Synthesis: Another approach involves a novel diastereoselective synthesis strategy, which allows for the selective production of the desired diastereomers.

Industrial Production Methods: The industrial production of octahydro-1H-pyrano[3,4-c]pyridine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: Octahydro-1H-pyrano[3,4-c]pyridine can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to further hydrogenate the compound or reduce specific functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the pyrano[3,4-c]pyridine ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Fully or partially hydrogenated derivatives.

  • Substitution Products: Derivatives with different functional groups or substituents.

Scientific Research Applications

Chemistry: Octahydro-1H-pyrano[3,4-c]pyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties. Medicine: Research is ongoing to explore the therapeutic potential of octahydro-1H-pyrano[3,4-c]pyridine derivatives in treating various diseases. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which octahydro-1H-pyrano[3,4-c]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with bacterial cell wall synthesis enzymes.

  • Anticancer Activity: Inhibition of key signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

  • Pyrano[3,4-c]pyridine: The parent compound without hydrogenation.

  • Octahydro-1H-pyrano[3,4-b]pyridine: A structurally similar compound with a different ring fusion pattern.

  • Pyrano[3,4-c]pyridin-5-one: A related compound with a ketone functional group.

Uniqueness: Octahydro-1H-pyrano[3,4-c]pyridine is unique due to its specific structural features, which influence its reactivity and biological activity

Properties

CAS No.

933704-88-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[3,4-c]pyridine

InChI

InChI=1S/C8H15NO/c1-3-9-5-8-6-10-4-2-7(1)8/h7-9H,1-6H2

InChI Key

DBFHQBCFAXNQJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CCOC2

Purity

95

Origin of Product

United States

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